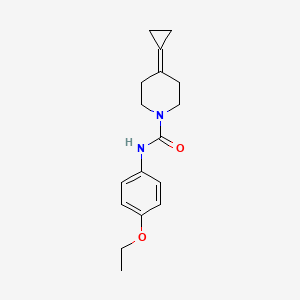

4-cyclopropylidene-N-(4-ethoxyphenyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

4-cyclopropylidene-N-(4-ethoxyphenyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-2-21-16-7-5-15(6-8-16)18-17(20)19-11-9-14(10-12-19)13-3-4-13/h5-8H,2-4,9-12H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVNOXVUMQDPBDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)N2CCC(=C3CC3)CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropylidene-N-(4-ethoxyphenyl)piperidine-1-carboxamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.

Introduction of the Cyclopropylidene Group: This step involves the addition of a cyclopropylidene group to the piperidine ring. This can be achieved through cyclopropanation reactions using reagents such as diazo compounds.

Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through nucleophilic substitution reactions, where an ethoxyphenyl halide reacts with the piperidine derivative.

Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the piperidine derivative with an appropriate amine or amide reagent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4-cyclopropylidene-N-(4-ethoxyphenyl)piperidine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the piperidine ring or the ethoxyphenyl group are replaced with other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated reagents for nucleophilic substitution, such as ethoxyphenyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-cyclopropylidene-N-(4-ethoxyphenyl)piperidine-1-carboxamide has various applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-cyclopropylidene-N-(4-ethoxyphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Cyclopropylfentanyl (N-Phenyl-N-[1-(2-Phenylethyl)Piperidin-4-yl]Cyclopropanecarboxamide)

- Structure : Shares the piperidine-carboxamide core but replaces the cyclopropylidene with a cyclopropanecarboxamide group. The N-phenyl and phenethyl substituents differentiate it from the target compound .

- Pharmacology : A potent opioid agonist with µ-opioid receptor affinity, highlighting the role of piperidine-carboxamides in CNS targeting.

- Key Differences :

- Substituents : Cyclopropylfentanyl lacks the spirocyclic cyclopropylidene and ethoxyphenyl groups.

- Bioactivity : The target compound’s ethoxyphenyl group may reduce lipophilicity compared to cyclopropylfentanyl’s phenethyl chain.

AZD5363 (4-Amino-N-(1-(4-Chlorophenyl)-3-Hydroxypropyl)-1-(7H-Pyrrolo[2,3-d]Pyrimidin-4-yl)Piperidine-4-Carboxamide)

- Structure: Features a 4-amino-piperidine core with a pyrrolopyrimidine substituent and a 4-chlorophenyl group .

- Pharmacology : Orally bioavailable Akt kinase inhibitor, demonstrating anticancer activity in preclinical models.

- Key Differences: Core Modifications: AZD5363 incorporates a 4-amino group and heterocyclic pyrrolopyrimidine, absent in the target compound. Target Specificity: The cyclopropylidene group in the target compound may confer distinct steric effects, altering kinase selectivity.

PF750 (N-Phenyl-4-(Quinolin-3-ylmethyl)Piperidine-1-Carboxamide)

- Structure: Piperidine-carboxamide with a quinolin-3-ylmethyl substituent and N-phenyl group .

- Pharmacology: Not explicitly detailed in evidence, but quinoline moieties often enhance DNA intercalation or kinase inhibition.

4-Cyclopropylidene-N-(3-Phenylpropyl)Piperidine-1-Carboxamide

- Structure : Closest analog, differing only in the N-linked substituent (3-phenylpropyl vs. 4-ethoxyphenyl) .

- Molecular Weight : 284.4 g/mol (C₁₈H₂₄N₂O) vs. ~299.4 g/mol for the target compound.

- Key Differences :

- Polarity : The ethoxy group in the target compound may improve aqueous solubility relative to the phenylpropyl chain.

Structural and Pharmacological Data Table

Research Implications

- Structural Rigidity: The cyclopropylidene group in the target compound may reduce conformational flexibility, enhancing receptor binding compared to non-spirocyclic analogs .

- Solubility and Bioavailability : The 4-ethoxyphenyl group likely improves solubility over phenyl or phenethyl substituents, as seen in cyclopropylfentanyl and PF750 .

- Synthetic Challenges : Synthesis of spirocyclic piperidine derivatives requires specialized methods, such as ring-closing metathesis, as inferred from piperidine-carboxamide syntheses .

Biological Activity

4-Cyclopropylidene-N-(4-ethoxyphenyl)piperidine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways, particularly in cancer biology.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. In vitro assays demonstrate that it can inhibit cell proliferation, potentially through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that it can inhibit the growth of certain bacterial strains, suggesting its potential as an antibacterial agent.

Neuroprotective Effects

Emerging data suggests that this compound may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Study 1: Anticancer Efficacy

In a study involving human cancer cell lines, the compound demonstrated IC50 values ranging from 10 to 50 µM, indicating potent antiproliferative activity. The mechanism was linked to the induction of apoptosis and inhibition of mitotic progression, as evidenced by increased mitotic indices in treated cells compared to controls .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial effects of the compound against Gram-positive and Gram-negative bacteria. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antibacterial agent .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) | Neuroprotective Potential |

|---|---|---|---|

| This compound | 10-50 µM | 32 µg/mL | Yes |

| Benzothiazole Derivative | 20 µM | 64 µg/mL | No |

| Thiophene Carboxamide | 15 µM | Not tested | Yes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.